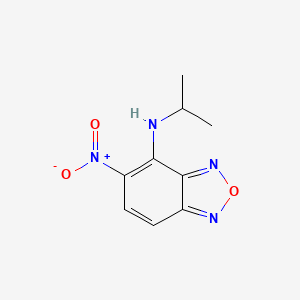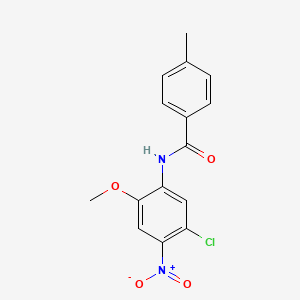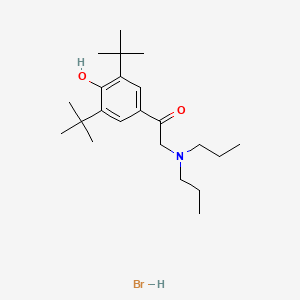![molecular formula C19H16BrNO3 B4051862 4-(6-bromo-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4051862.png)
4-(6-bromo-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Overview
Description
The compound “4-(6-bromo-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one” is a member of quinolines . It’s also known as GPR30 inhibitor G1 or G-1 . The molecular formula is C21H18BrNO3 and the molecular weight is 412.3 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The IUPAC name is 1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Scientific Research Applications
Synthesis and Anticancer Activities
A notable area of scientific research involving compounds structurally related to 4-(6-bromo-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one includes the synthesis and evaluation of their anticancer properties. For instance, a series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones were synthesized and evaluated for in vitro antiproliferative activities against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, showing promise as potential anticancer agents (Reis et al., 2011).
Antimicrobial and Mosquito Larvicidal Activity
Another research focus is on the antimicrobial and mosquito larvicidal activities of related compounds. A study synthesized a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones and tested them against various bacterial and fungal strains, as well as against mosquito larvae. These compounds demonstrated good antibacterial and antifungal activity, along with potential as mosquito larvicides (Rajanarendar et al., 2010).
Radioprotective and Anticancer Agents
Furthermore, research into the utility of related compounds in synthesizing novel quinolines with potential as anticancer and radioprotective agents has been reported. Some compounds showed interesting cytotoxic activity compared to doxorubicin, a well-known cancer drug, and one compound exhibited in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).
Anti-cancer Drug Potential
The synthesis and characterization of novel isoxazolequinoxaline derivatives, including their potential as anti-cancer drugs, have been explored. These compounds have been synthesized with good yield and characterized extensively, showing promise in pharmaceutical applications due to their unique properties and potential therapeutic benefits (Abad et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-15-8-18-17(23-9-24-18)6-13(15)12-7-19(22)21-16-5-11-3-1-2-10(11)4-14(12)16/h4-6,8,12H,1-3,7,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXJUCHITWQSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-3,4,5-trimethoxybenzamide](/img/structure/B4051782.png)
![3-[2-(3-hydroxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B4051789.png)

![2-(1-piperidinyl)-N-[2-(2-pyrazinyl)ethyl]-2-indanecarboxamide](/img/structure/B4051803.png)
![4-chloro-6-{[(4-methyl-2-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4051804.png)

![(3S,4S)-1-(benzenesulfonyl)-4-[methyl(oxan-4-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B4051822.png)

![2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}-N-4-pyridinylbenzenesulfonamide](/img/structure/B4051830.png)
![2-(2-hydroxy-2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4051834.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol;dihydrochloride](/img/structure/B4051843.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4051875.png)
